Tributyltetradecylphosphonium dodecylbenzenesulfonate
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Overview
Description
Tributyltetradecylphosphonium dodecylbenzenesulfonate is a quaternary ammonium surfactant with the molecular formula C₄₁H₈₁O₃PS and a molecular weight of 685.119 . This compound is known for its amphiphilic nature, meaning it contains both hydrophilic (water-attracting) and lipophilic (fat-attracting) parts, making it useful in various applications such as detergents, emulsifiers, and wetting agents.
Preparation Methods
The synthesis of tributyltetradecylphosphonium dodecylbenzenesulfonate typically involves the reaction of tetradecylphosphonium salts with dodecylbenzenesulfonic acid. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous processing to ensure consistent quality and yield .
Chemical Reactions Analysis
Tributyltetradecylphosphonium dodecylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tributyltetradecylphosphonium dodecylbenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Mechanism of Action
The mechanism of action of tributyltetradecylphosphonium dodecylbenzenesulfonate involves its ability to interact with both hydrophilic and lipophilic substances. This interaction is facilitated by the amphiphilic nature of the compound, allowing it to form micelles and encapsulate hydrophobic molecules. The molecular targets and pathways involved in its action include cell membranes and various enzymes that interact with the surfactant properties of the compound .
Comparison with Similar Compounds
Tributyltetradecylphosphonium dodecylbenzenesulfonate can be compared with other similar compounds, such as:
Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate: Another quaternary ammonium surfactant with similar amphiphilic properties.
Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide: Known for its high thermal stability and unique ionic properties.
Tributyltetradecylphosphonium chloride: A simpler quaternary ammonium compound with similar surfactant properties.
This compound stands out due to its specific combination of hydrophilic and lipophilic parts, making it particularly effective in forming micelles and enhancing solubility in various applications.
Properties
CAS No. |
817629-57-5 |
---|---|
Molecular Formula |
C44H85O3PS |
Molecular Weight |
725.2 g/mol |
IUPAC Name |
2-dodecylbenzenesulfonate;tributyl(tetradecyl)phosphanium |
InChI |
InChI=1S/C26H56P.C18H30O3S/c1-5-9-13-14-15-16-17-18-19-20-21-22-26-27(23-10-6-2,24-11-7-3)25-12-8-4;1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21/h5-26H2,1-4H3;12-13,15-16H,2-11,14H2,1H3,(H,19,20,21)/q+1;/p-1 |
InChI Key |
UIWFKZBONQGUDI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-] |
Origin of Product |
United States |
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